molecular formula C23H28F2N4O2 B563589 Risperidone Z-oxime CAS No. 691007-09-7

Risperidone Z-oxime

Cat. No. B563589
CAS RN: 691007-09-7
M. Wt: 430.5
InChI Key: BRCINVRBDDVLDW-HPNDGRJYSA-N
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Description

Risperidone Z-oxime is a chemical compound with the following systematic name: 3- [2- [4- (6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4 H -pyrido [1,2- a ]pyrimidin-4-one . Its molecular formula is C₂₃H₂₇FN₄O₂ , and it has a molar mass of approximately 410.48 g/mol .


Molecular Structure Analysis

The molecular structure of Risperidone Z-oxime consists of a pyrido[1,2-a]pyrimidin-4-one core with a piperidine ring and a fluorinated benzisoxazole moiety. The oxime functional group is attached to the piperidine nitrogen. The overall structure contributes to its pharmacological properties and interactions .


Chemical Reactions Analysis

Risperidone Z-oxime may undergo various chemical reactions, including hydrolysis, oxidation, and photolysis. Stability-indicating high-performance liquid chromatography (HPLC) methods can be employed to assess its degradation under different stress conditions .


Physical And Chemical Properties Analysis

  • Spectroscopic Properties : Infrared absorption bands can provide additional structural information .

Scientific Research Applications

Role in Medicinal Chemistry

Oximes, such as Risperidone E-Oxime, represent an important class in medicinal chemistry. They are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . Oxime stereoisomers have important pharmacological properties, and studies revealed that Z-isomers are more stable and predominant than E-isomers .

Antidote for Organophosphate Poisoning

Oximes have gained wide popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . Organophosphate poisoning continues to be a major threat to humans, accounting for nearly one million poisoning cases every year leading to at least 20,000 deaths worldwide .

Antibacterial Properties

Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .

Anti-fungal Properties

Oximes, including Risperidone E-Oxime, are known for their anti-fungal activities .

Anti-inflammatory Properties

Oximes have been recognized for their anti-inflammatory activities .

Anti-oxidant Properties

Oximes are also known for their anti-oxidant activities .

Anti-cancer Properties

Oximes have been studied for their potential anti-cancer activities .

Role in Schizophrenia Treatment

Risperidone E-Oxime is a potential impurity found in commercial preparations of risperidone . Risperidone is a longer-acting benzisoxazole derivative used for treating schizophrenia, and also the psychotic, affective, or behavioral symptoms associated with other disorders .

Mechanism of Action

Target of Action

Risperidone E-Oxime, also known as Risperidone, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play crucial roles in various neurological and psychological processes. The D2 receptors are involved in motor activity, motivation, and reward, while the 5-HT2A receptors are implicated in various functions including mood regulation, anxiety, and cognition .

Mode of Action

Risperidone E-Oxime acts as an antagonist at both dopaminergic D2 and serotonergic 5-HT2A receptors . This means it binds to these receptors and inhibits their activity. The drug has a higher affinity for 5-HT2A receptors, binding to them 10-20 times more strongly than to D2 receptors . This dual antagonism is thought to reduce overactivity in certain brain pathways, thereby alleviating symptoms of mental health disorders .

Biochemical Pathways

Risperidone E-Oxime’s action on D2 and 5-HT2A receptors affects several biochemical pathways. By inhibiting D2 receptors, it reduces the overactivity of central mesolimbic pathways, which are associated with positive symptoms of schizophrenia such as hallucinations and delusions . By blocking 5-HT2A receptors, it modulates the activity of mesocortical pathways, which are linked to the negative and cognitive symptoms of schizophrenia . Additionally, risperidone has been shown to normalize increased inflammatory parameters and restore anti-inflammatory pathways in models of neuroinflammation .

Pharmacokinetics

It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its active metabolite, 9-hydroxyrisperidone . The elimination of 9-hydroxyrisperidone is decreased with age . The pharmacokinetics of risperidone and 9-hydroxyrisperidone show high interindividual variability, which is partly explained by genetic polymorphisms in the CYP2D6 gene .

Result of Action

The antagonism of D2 and 5-HT2A receptors by Risperidone E-Oxime leads to a reduction in the symptoms of mental health disorders such as schizophrenia and bipolar disorder . By reducing overactivity in certain brain pathways, it can alleviate hallucinations, delusions, mood disturbances, and other symptoms associated with these conditions .

Action Environment

The action of Risperidone E-Oxime can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors such as the patient’s age, liver function, and genetic makeup . Furthermore, the drug’s efficacy and stability may be influenced by factors such as the patient’s adherence to medication, diet, and concomitant use of other medications .

properties

IUPAC Name

3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCINVRBDDVLDW-HPNDGRJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-((E)-(2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one

CAS RN

691007-09-7
Record name Risperidone E-oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0691007097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RISPERIDONE E-OXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG83X8A10T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 7.0 g (0.0143 mole) of 3-[2-[4-(2,4-difluoro-benzoyl)-piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 70 ml of pyridine, 5.4 g (0.0777 mole) of hydroxylamine hydrochloride and 100 ml of ethanol 1.6 g (0.0286 mole) of potassium hydroxide are added. The reaction mixture is heated to boiling for 10 hours, cooled to room temperature and the solvent is removed in vacuo. To the residue 100 ml of water are added and the mixture is extracted with 100 ml of dichloromethane. The organic phase is washed twice with 50 ml of water each, dried over anhydrous magnesium sulfate and evaporated. The residual crude product is recrystallized from ethyl acetate. Thus 4.2 g of 3-[2-[4-[(2,4-difluorophenyl)-(hydroxyimino)-methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are obtained. Yield 65.1%. According to HPLC analysis the purity of the product is 97.2%.
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Synthesis routes and methods III

Procedure details

To a solution of 36.0 g (0.16 mole) of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 800 ml of acetonitrile 44.3 g of 4-(2,4-difluoro-benzoyl)-piperidine-oxime-hydrochloride, 33.6 g of sodium hydrogen carbonate and 0.66 g (4 millimoles) of potassium iodide are added. The reaction mixture is refluxed for 5 hours, cooled to room temperature and the solvent is removed in vacuo. The residue is taken up in 700 ml of water and extracted twice with 600 ml of dichloromethane each. The combined organic layers are dried over sodium sulfate and evaporated in vacuo. Thus 63.7 g of the title compound are obtained. Yield 92.5%. M.p.: 180-183° C.
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92.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Risperidone Z-oxime
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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